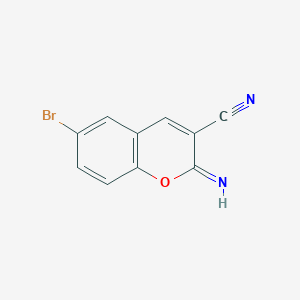

6-Bromo-3-cyano-2-iminocoumarin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Bromo-3-cyano-2-iminocoumarin is an organic compound with the molecular formula C10H5BrN2O and a molecular weight of 249.07 . It is also known by the synonym 6-bromo-2-imino-2H-chromene-3-carbonitrile .

Synthesis Analysis

The synthesis of 6-Bromo-3-cyano-2-iminocoumarin and similar compounds has been reported in the literature . For instance, it can be prepared by reacting 5′-bromo-2′-hydroxyacetophenone with malononitrile in the presence of iodine under microwave or thermal conditions .Physical And Chemical Properties Analysis

6-Bromo-3-cyano-2-iminocoumarin is a solid at room temperature, and it should be stored at temperatures between 2-8°C . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis of Polyfunctionalized Heterocyclic Systems

6-Bromo-3-cyano-2-iminocoumarin serves as a versatile building block in the synthesis of polyfunctionalized heterocyclic systems. These systems are critical in the development of new pharmaceuticals and industrially significant scaffolds . The compound’s reactivity allows for the creation of diverse heterocyclic structures, which are essential in drug discovery and development.

Biological Applications

This compound has shown promise in various biological applications. It has been identified as a component in drug discovery due to its antiproliferative and antimicrobial activities. Additionally, it is considered a potential inhibitor of type 2 diabetes mellitus . The broad range of biological activities makes it a valuable compound for further research and application in medicine.

Analytical Chemistry

In the field of analytical chemistry, 6-Bromo-3-cyano-2-iminocoumarin derivatives are used as fluorescent sensors. These sensors can detect a wide range of bioactive elements and environmental pollutants, making them crucial for monitoring and ensuring environmental safety .

Development of Chemosensors

The compound’s structure is utilized in the development of chemosensors based on polyfunctional coumarin platforms. These sensors are capable of multianalyte detection, which includes identifying various bioactive elements and environmental pollutants . This application is particularly important for the detection of hazardous substances in the environment.

Pharmaceutical Research

Coumarin derivatives, including 6-Bromo-3-cyano-2-iminocoumarin, are pivotal components of many natural products and pharmaceuticals. They have been associated with treatment categories such as Alzheimer’s disease and haematopoietic necrosis. The pharmacological activities discovered among these derivatives include anticoagulant, antibiotic, antiembolic, antioxidative, and anti-ischemic activities .

Anticancer and Antiviral Research

Research has indicated that coumarins are tested for their efficacy against diseases like HIV, cancer, and tuberculosis. Their anti-inflammatory, anti-asthmatic, anti-viral, and antioxidant properties make them valuable in the development of treatments for these conditions .

Wirkmechanismus

Target of Action

This compound is a derivative of 3-cyanocoumarin, which is known to be an important class of heterocycle for preparing methine dyes and bioactive compounds .

Mode of Action

It is known that cyanocoumarin derivatives can interact with various biological targets, leading to changes in cellular processes .

Eigenschaften

IUPAC Name |

6-bromo-2-iminochromene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2O/c11-8-1-2-9-6(4-8)3-7(5-12)10(13)14-9/h1-4,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQWATANMIRGHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(C(=N)O2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372083 |

Source

|

| Record name | 6-Bromo-3-cyano-2-iminocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-cyano-2-iminocoumarin | |

CAS RN |

860789-92-0 |

Source

|

| Record name | 6-Bromo-3-cyano-2-iminocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)

![4-tert-Butylcalix[5]arene](/img/structure/B1271858.png)